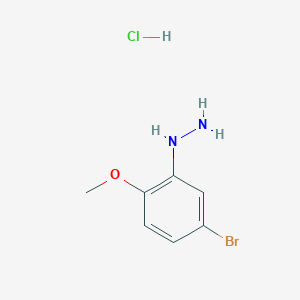

(5-Bromo-2-methoxyphenyl)hydrazine hydrochloride

Description

(5-Bromo-2-methoxyphenyl)hydrazine hydrochloride is a halogenated aromatic hydrazine derivative characterized by a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. It serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, coordination complexes, and biologically active molecules. The bromine atom enhances electrophilic substitution reactivity, while the methoxy group acts as an electron-donating substituent, influencing regioselectivity in reactions .

Properties

Molecular Formula |

C7H10BrClN2O |

|---|---|

Molecular Weight |

253.52 g/mol |

IUPAC Name |

(5-bromo-2-methoxyphenyl)hydrazine;hydrochloride |

InChI |

InChI=1S/C7H9BrN2O.ClH/c1-11-7-3-2-5(8)4-6(7)10-9;/h2-4,10H,9H2,1H3;1H |

InChI Key |

HAFDAUZPBNGQMI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)NN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Bromo-2-methoxyphenol

A key precursor, 5-bromo-2-methoxyphenol, is synthesized through a three-step process from hydroxyanisole (2-methoxyphenol):

| Step | Process Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Acetylation of phenolic hydroxyl | Hydroxyanisole + acetic anhydride, sulfuric acid catalyst, 100°C, 6 h | Protects phenol as acetate ester to prevent side reactions |

| 2 | Bromination | Bromine, iron powder catalyst, DMF solvent, 70-80°C, 5 h | Selective bromination at 5-position |

| 3 | Deacetylation | Sodium hydrogen carbonate solution, methanol, 80°C, followed by extraction | Removes acetyl protecting group to yield 5-bromo-2-methoxyphenol |

This method yields the 5-bromo-2-methoxyphenol in good purity and moderate yield (~70-80%) after purification by extraction and crystallization.

Conversion to (5-Bromo-2-methoxyphenyl)hydrazine Hydrochloride

Diazotization and Reduction Method (General Approach)

The classical approach to prepare arylhydrazines involves:

- Diazotization of the corresponding aryl amine (e.g., 5-bromo-2-methoxyaniline) with sodium nitrite and hydrochloric acid at low temperature (0–5°C).

- Subsequent reduction of the diazonium salt with zinc powder in acidic medium to yield the hydrazine.

- Purification steps including recrystallization and salification with hydrochloric acid to obtain the hydrazine hydrochloride salt.

Specific Method for 2-Bromophenylhydrazine Hydrochloride (Related Example)

A closely related compound, 2-bromophenylhydrazine hydrochloride, is prepared by:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| Diazotization | 2-bromaniline + 37% HCl, cooled to 0–5°C, add 35% NaNO2 slowly, react 1–1.5 h | Maintains low temperature to stabilize diazonium salt | |

| Reduction | Add Zn powder + HCl + water, 15–20°C, react until completion | Converts diazonium salt to hydrazine | |

| Neutralization & Crystallization | Adjust pH to ~10 with NaOH, cool to 5°C, crystallize crude hydrazine | Isolates crude hydrazine | |

| Purification | Dissolve crude product in water at 60°C, decolorize with activated carbon, filter, cool to 5°C, crystallize | Improves purity | |

| Salification | Dissolve purified hydrazine in 37% HCl at 60–70°C, crystallize, cool, filter, wash with acetone, dry | Yields hydrazine hydrochloride salt |

This method achieves high purity, good yield, and stable product suitable for pharmaceutical applications.

Proposed Preparation Route for (5-Bromo-2-methoxyphenyl)hydrazine Hydrochloride

By analogy and integration of the above methods, the preparation of (5-bromo-2-methoxyphenyl)hydrazine hydrochloride involves:

| Step | Description | Reagents/Conditions | Comments |

|---|---|---|---|

| 1 | Synthesis of 5-bromo-2-methoxyaniline | From 5-bromo-2-methoxyphenol via nitration and reduction or direct amination | Requires careful control to maintain substitution pattern |

| 2 | Diazotization of 5-bromo-2-methoxyaniline | 37% HCl, 0–5°C, NaNO2 aqueous solution added slowly | Formation of diazonium salt |

| 3 | Reduction of diazonium salt to hydrazine | Zinc powder, HCl, water, 15–20°C | Converts diazonium to hydrazine |

| 4 | Neutralization and crystallization | Adjust pH to ~10 with NaOH, cool to crystallize hydrazine | Isolates crude hydrazine |

| 5 | Purification | Dissolution, activated carbon treatment, filtration, recrystallization | Removes impurities |

| 6 | Salification | Dissolve in concentrated HCl at 60–70°C, crystallize, filter, acetone wash, dry | Obtains hydrazine hydrochloride salt |

Analytical and Purity Considerations

- Characterization techniques such as HNMR, MS, and HPLC are used to confirm the structure and purity.

- For example, HNMR data for related brominated pyrimidines show distinct singlets corresponding to aromatic protons and methyl groups, confirming substitution patterns.

- Purity is enhanced by activated carbon decolorization and recrystallization steps.

- The hydrazine hydrochloride salt form improves stability and handling safety.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Diazotization temperature | 0–5°C | Prevents decomposition of diazonium salt |

| Sodium nitrite concentration | ~35% aqueous | Added slowly to control reaction |

| Reduction temperature | 15–20°C | Mild conditions for selective reduction |

| Zinc powder amount | Stoichiometric excess | Ensures complete reduction |

| pH for crystallization | ~10 (basic) | Facilitates hydrazine precipitation |

| Salification temperature | 60–70°C | Optimizes crystallization of hydrochloride salt |

| Solvents | Water, methanol, acetone (washing) | For dissolution, purification, and washing |

Research Findings and Practical Notes

- The use of zinc powder in acidic medium is a well-established method for diazonium salt reduction to hydrazines, providing high yields and purity.

- Protecting groups (e.g., acetylation of phenols) are essential to prevent undesired side reactions during bromination.

- Bromination under iron powder catalysis in DMF allows selective halogenation at the 5-position on methoxyphenol derivatives.

- Purification by activated carbon and recrystallization is critical to remove colored impurities and improve product quality.

- The hydrazine hydrochloride salt is more stable and easier to handle than the free hydrazine.

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2-methoxyphenyl)hydrazinehydrochloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The hydrazine group can participate in redox reactions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Oxidation: Products include corresponding oxides or ketones.

Reduction: Products include amines or alcohols.

Coupling Reactions: Products are typically biaryl compounds.

Scientific Research Applications

Organic Synthesis

(5-Bromo-2-methoxyphenyl)hydrazine hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the formation of heterocyclic compounds and can participate in various chemical reactions:

- Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles, allowing for the synthesis of diverse derivatives.

- Oxidation and Reduction Reactions: The hydrazine group can engage in redox reactions, making it useful for synthesizing amines or alcohols.

- Coupling Reactions: It is employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in creating complex organic molecules.

Biological Investigations

Research has explored the potential of (5-Bromo-2-methoxyphenyl)hydrazine hydrochloride as a biochemical probe. Its ability to interact with various biological targets makes it valuable for studying cellular processes:

- Mechanism of Action: The compound can undergo nucleophilic addition to carbonyl compounds, forming hydrazones that may exhibit biological activity.

- Therapeutic Potential: Studies have indicated its potential anti-cancer and anti-inflammatory properties, warranting further investigation into its pharmacological effects .

Industrial Applications

In industrial settings, (5-Bromo-2-methoxyphenyl)hydrazine hydrochloride is utilized in the synthesis of dyes, pigments, and other chemicals. Its reactivity allows for the development of novel materials with specific properties tailored for various applications.

Case Study 1: Synthesis of Isoxazoles

A study demonstrated the use of (5-Bromo-2-methoxyphenyl)hydrazine hydrochloride in synthesizing 3,5-disubstituted isoxazoles via microwave-assisted methods. This approach highlighted its effectiveness as a versatile reagent in generating complex structures rapidly .

Case Study 2: Anticancer Activity

Research published in peer-reviewed journals has investigated hybrid compounds derived from (5-Bromo-2-methoxyphenyl)hydrazine hydrochloride for their cytotoxicity against cancer cell lines. Molecular docking studies suggested that these compounds could effectively target specific cancer pathways .

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)hydrazinehydrochloride involves its interaction with various molecular targets:

Nucleophilic Addition: The hydrazine group can add to carbonyl compounds, forming hydrazones.

Redox Reactions: The compound can undergo oxidation or reduction, affecting cellular redox states.

Coupling Reactions: In Suzuki-Miyaura coupling, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

(2-Bromo-5-chlorophenyl)hydrazine Hydrochloride (CAS 922510-89-2):

- Structure : Chlorine replaces the methoxy group at the 5-position.

- Molecular Weight : 257.943 (C₆H₆N₂ClBr·HCl).

- Reactivity : The electron-withdrawing chlorine reduces the electron density of the aromatic ring compared to the methoxy group, altering reaction pathways in nucleophilic substitutions .

- Applications : Used in coordination chemistry and as a precursor for agrochemicals.

- [(2-Bromo-5-methoxyphenyl)methyl]hydrazine Dihydrochloride (CAS 1803605-83-5): Structure: Features a methylene bridge between the phenyl ring and hydrazine. Molecular Weight: 304.01 (C₈H₁₃BrCl₂N₂O). Solubility: The dihydrochloride salt form enhances aqueous solubility compared to monohydrochloride derivatives, making it suitable for biological assays .

- (2-Bromo-5-methyl-phenyl)hydrazine Hydrochloride (CAS 60481-41-6): Structure: Methyl group replaces methoxy at the 5-position. Molecular Weight: 237.528 (C₇H₁₀BrClN₂). Polarity: The non-polar methyl group reduces solubility in polar solvents compared to the methoxy analogue, impacting its utility in aqueous-phase reactions .

Positional Isomers

(4-Bromophenyl)hydrazine Hydrochloride (CAS 622-88-8):

3-Bromophenylhydrazine Hydrochloride (CAS 27246-81-7):

Molecular Conformation

- The target compound exhibits an all-trans configuration in the hydrazine backbone, with a dihedral angle of 4.4° between aromatic rings, favoring planar conformations that enhance π-π stacking in crystal lattices .

- Comparatively, methyl-substituted derivatives (e.g., CAS 60481-41-6) adopt more twisted conformations due to steric hindrance, reducing crystallinity .

Analytical Utility

- Spectrophotometry : 5-Bromo-isatin thiosemicarbazone, a derivative, exhibits a molar absorptivity of 8452.53 L·mol⁻¹·cm⁻¹ at 505 nm, enabling sensitive detection of Pt(IV) in catalyst samples .

Biological Activity

Introduction

(5-Bromo-2-methoxyphenyl)hydrazine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.

The molecular formula of (5-Bromo-2-methoxyphenyl)hydrazine hydrochloride is C7H10BrClN2O. It features a hydrazine functional group attached to a brominated methoxyphenyl moiety, which is significant for its biological interactions.

1. Anticancer Activity

Recent studies have indicated that compounds with hydrazine derivatives exhibit notable anticancer properties. For instance, (5-Bromo-2-methoxyphenyl)hydrazine hydrochloride has been evaluated against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

- Cell Lines Tested : MDA-MB-231 (breast cancer), HT-29 (colon cancer)

- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Results : The compound showed IC50 values ranging from 15 to 30 µM across different cell lines, indicating moderate to high cytotoxicity.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MDA-MB-231 | 20 | Moderate Cytotoxicity |

| HT-29 | 25 | Moderate Cytotoxicity |

2. Antimicrobial Activity

The antimicrobial properties of (5-Bromo-2-methoxyphenyl)hydrazine hydrochloride have also been investigated. The compound has shown effectiveness against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

- Bacterial Strains Tested : E. coli, Staphylococcus aureus

- Fungal Strains Tested : Candida albicans

- Methodology : Agar diffusion method was employed to determine the zone of inhibition.

- Results : The compound exhibited significant antibacterial activity with zones of inhibition ranging from 12 to 18 mm.

| Microorganism | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| E. coli | 15 | Significant |

| S. aureus | 18 | Significant |

| C. albicans | 12 | Moderate |

3. Anti-inflammatory Activity

The anti-inflammatory potential of (5-Bromo-2-methoxyphenyl)hydrazine hydrochloride has been explored through various in vivo models.

Case Study: Anti-inflammatory Assessment

- Model Used : Carrageenan-induced paw edema in rats

- Dosage : Administered at doses of 10 mg/kg and 20 mg/kg

- Results : The compound reduced edema significantly compared to the control group, with a percentage inhibition of inflammation recorded at approximately 40% at the higher dose.

| Dosage (mg/kg) | Percentage Inhibition (%) | Activity Level |

|---|---|---|

| 10 | 25 | Mild |

| 20 | 40 | Moderate |

Structure-Activity Relationship (SAR)

The biological activities of (5-Bromo-2-methoxyphenyl)hydrazine hydrochloride can be attributed to its structural features. The presence of the bromine atom enhances electron-withdrawing properties, which may increase the compound's reactivity with biological targets. Additionally, the methoxy group contributes to lipophilicity, facilitating membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.